molecular formula C10H11BO4 B1586446 [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid CAS No. 380430-58-0

[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

Cat. No. B1586446
M. Wt: 206 g/mol
InChI Key: BIKAXBPCHWDATP-UHFFFAOYSA-N
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Description

“[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid” is a chemical compound with the CAS Number: 380430-58-0 . It has a molecular weight of 206.01 and its IUPAC name is 4-[(1E)-3-methoxy-3-oxo-1-propenyl]phenylboronic acid . The compound is typically 95% pure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3/b7-4+ . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Multifunctional Compound Structures

Boronic acids serve as crucial intermediates and building blocks in organic synthesis, owing to their ability to act in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. The introduction of aminophosphonic acid groups into boronic acids, for example, opens new avenues for application by creating multifunctional compounds that can be easily converted to corresponding phosphonic acids, demonstrating the versatility of boronic acids in the synthesis of complex molecules (Zhang et al., 2017).

Carbohydrate Recognition and Sensing

A new class of carbohydrate-binding boronic acids has been developed, showing superior solubility and ability to complex with glycosides under neutral conditions, highlighting their potential in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Organic Phosphorescent Materials

Aryl boronic acids have been identified as effective agents for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application leverages the cyclic-esterification of boronic acids with dihydric alcohols to produce materials with notable optical properties, underscoring the role of boronic acids in the development of advanced photonic materials (Zhang et al., 2018).

Fluorescence Quenching Studies

Boronic acid derivatives have been used to study fluorescence quenching in alcohols, providing insights into the conformational changes and binding interactions at the molecular level, with implications for the development of fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).

Catalytic Applications

Boronic acids have emerged as versatile catalysts in organic synthesis, enabling the activation of hydroxy groups for direct transformation into useful products under mild conditions. This catalytic activity is employed in a variety of reactions, including amide formation, cycloadditions, and Friedel-Crafts-type reactions, showcasing the broad utility of boronic acids in facilitating efficient and selective chemical transformations (Hall, 2019).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKAXBPCHWDATP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=CC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

CAS RN

380430-58-0
Record name 1-Methyl (2E)-3-(4-boronophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Aleksovska, P Lönnecke, MA Addicoat… - …, 2020 - Wiley Online Library
Conjugated materials can, in many cases, absorb visible light because of their delocalized π electron system. Such materials have been widely used as a photoactive layers in organic …

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